{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate
Description
“{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate” is a synthetic benzoate ester characterized by a 2-methylbenzoate core esterified to a carbamoylmethyl group. The carbamoyl moiety is further substituted with a 2-methylbenzyl group, introducing both steric bulk and electronic modulation.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-7-3-5-9-15(13)11-19-17(20)12-22-18(21)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVIVCSTJMBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with an appropriate carbamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate can undergo various chemical reactions, including:
- Oxidation
Biological Activity
{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- IUPAC Name : {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate
This structure features a carbamate functional group linked to a methyl benzoate moiety, which may influence its biological activity.
Biological Activity Overview
The biological activity of {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate has not been extensively documented in literature. However, analogs and related compounds such as methyl benzoate have shown significant biological effects, providing insights into potential activities of this compound.
Insecticidal Properties
Research indicates that methyl benzoate and its derivatives exhibit insecticidal properties. For instance, studies have demonstrated that methyl benzoate has effective larvicidal activity against various insect species, including the brown marmorated stink bug (Halyomorpha halys), with LC values ranging from 0.26 to 2.70 µL/vial . These findings suggest that similar compounds may also possess insecticidal properties.
Repellent Effects
Methyl benzoate has been found to exhibit repellent effects against bed bugs (Cimex lectularius), particularly against pyrethroid-resistant strains. In laboratory settings, it was shown to maintain repellency over extended periods, with some analogs demonstrating effectiveness for up to 21 days . This repellent activity may be relevant for compounds with similar structural features.
The mechanisms through which these compounds exert their effects are varied and can include:
- Neurotoxic Effects : Methyl benzoate has been reported to affect cholinesterase activity in animal models, suggesting potential neurotoxic effects at high doses .
- Inhibition of Fatty Acid Synthases : Some studies indicate that related compounds may inhibit key enzymes involved in fatty acid metabolism, which could impact cellular energy homeostasis and growth in certain organisms .
Case Studies and Research Findings
-
Insecticidal Activity : A study reported the effectiveness of methyl benzoate against nymphs of Halyomorpha halys, demonstrating comparable toxicity to commercial pesticides .
Compound LC (µL/vial) Methyl Benzoate 0.26 - 2.70 Acetamiprid Comparable Pyriproxyfen Comparable - Repellent Efficacy : In trials assessing repellency against bed bugs, methyl benzoate showed significant spatial repellency compared to DEET, especially in resistant strains .
- Sublethal Effects : Another investigation noted that exposure to methyl benzoate reduced fecundity and longevity in aphids, indicating potential ecological impacts on pest populations .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Benzoate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
